Methidathion

Übersicht

Beschreibung

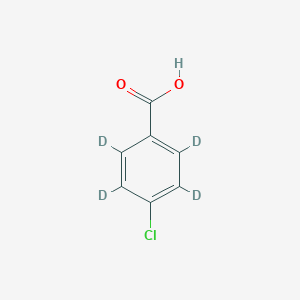

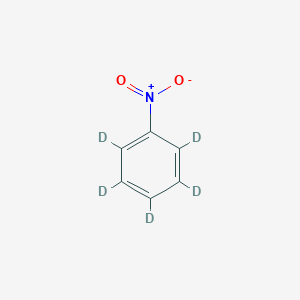

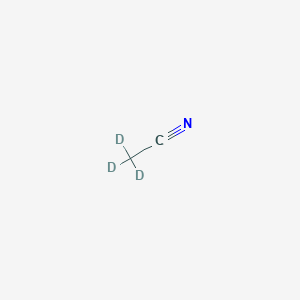

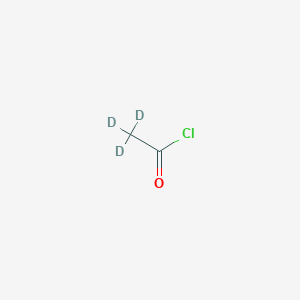

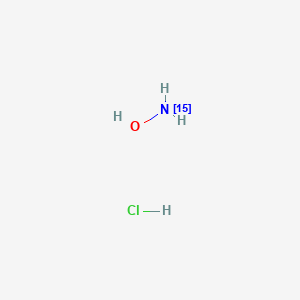

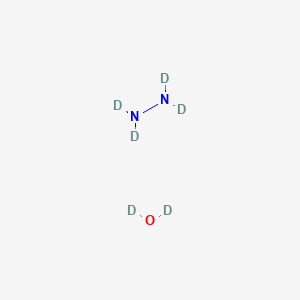

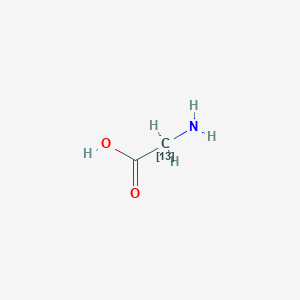

Methidathion is an organophosphate insecticide widely used to control a variety of pests in agricultural settings. It is known for its effectiveness against sucking and chewing insects. This compound is a white crystalline powder with the chemical formula C6H11N2O4PS3 and a molar mass of 302.331 g/mol . It is relatively stable in neutral and slightly acidic media but degrades rapidly in alkaline conditions .

Wissenschaftliche Forschungsanwendungen

Methidathion wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Organophosphat-Insektiziden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner Rolle als Acetylcholinesterase-Inhibitor.

Medizin: Studiert auf seine potenziellen toxikologischen Wirkungen und Wirkmechanismen.

Industrie: Wird bei der Entwicklung von Schädlingsbekämpfungsprodukten und -formulierungen eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Enzyms Acetylcholinesterase aus. Dieses Enzym ist für den Abbau des Neurotransmitters Acetylcholin im synaptischen Spalt verantwortlich. Durch die Hemmung der Acetylcholinesterase führt this compound zu einer Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervenimpulsübertragung führt, die letztendlich zur Lähmung und zum Tod der Zielschädlinge führt .

Wirkmechanismus

Target of Action

Methidathion, an organophosphate insecticide, primarily targets cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting these enzymes, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase or acetylcholinesterase (AChE) inhibitor . Normally, AChE breaks down acetylcholine to terminate nerve impulses. When this compound inhibits ache, acetylcholine accumulates in the synapses, leading to overstimulation of muscles and glands controlled by the nervous system .

Biochemical Pathways

For instance, they can disrupt the one-carbon metabolism pathway, which is crucial for DNA methylation, a process that regulates gene expression

Pharmacokinetics

Some research suggests that there may be species differences in the pharmacokinetics of this compound . More comprehensive studies are needed to outline this compound’s ADME properties and their impact on its bioavailability.

Result of Action

This compound’s inhibition of ChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system. This can result in a range of symptoms, from headaches and dizziness to convulsions and even death in severe cases . On a cellular level, this compound can cause oxidative stress, leading to lipid peroxidation and potential cell damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, soil humidity can affect the recovery and therefore the efficacy of this compound . Additionally, the presence of certain chemicals in the environment can affect the extractability of this compound from soil samples . Understanding these factors is crucial for optimizing the use of this compound and mitigating its potential environmental impact.

Biochemische Analyse

Biochemical Properties

Methidathion is a colorless crystalline pesticide at room temperature . It is sparingly soluble in water, but very soluble in octanol, ethanol, xylene, acetone, and cyclohexane . This compound is a non-systemic organophosphorous insecticide and acaricide with stomach and contact action .

Cellular Effects

This compound has been evaluated for its effects on lipid peroxidation, the serum activities of cholinesterase (ChE), and enzymes concerning liver damage . Additionally, the histopathological changes in liver tissue were examined . In addition to its parasympatholytic effect and ability to induce muscle paralysis, this compound poisoning is associated with a profound and long-lasting circulatory collapse due to sympathetic ganglion blockade .

Molecular Mechanism

This compound is a cholinesterase or acetylcholinesterase (AChE) inhibitor . A cholinesterase inhibitor suppresses the action of acetylcholinesterase . This compound in itself is a poor cholinesterase inhibitor and it requires oxidation of the P-S bond to become active .

Temporal Effects in Laboratory Settings

The degradation of this compound in various environments such as apples, grapes, plums, cherries, oranges, and alfalfa has been studied . The dissipation curves indicate that this compound is a rapidly degrading insecticide, the residues of which decrease exponentially with time .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s known that organophosphates, including this compound, have been widely used in animal models to induce diabetes and its related complications .

Transport and Distribution

Due to its relatively high fat solubility, the apparent volume of this compound distribution throughout the body is very high . Redistribution of this compound from fat to blood can also occur when plasma levels diminish .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methidathion wird in einem mehrstufigen Prozess synthetisiert, bei dem O,O-Dimethylphosphorodithioat mit 5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-ylmethylchlorid umgesetzt wird. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound unter Verwendung großtechnischer chemischer Reaktoren hergestellt, in denen die Reaktanten unter spezifischen Temperatur- und Druckbedingungen kombiniert werden. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die für den landwirtschaftlichen Einsatz erforderlichen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind und .

Reduktion: Reduktionsmittel wie können verwendet werden.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphorothioat - und Thiadiazol -Derivate, die weiter zu einfacheren Verbindungen abgebaut werden können .

Analyse Chemischer Reaktionen

Types of Reactions

Methidathion undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products Formed

The major products formed from these reactions include various phosphorothioate and thiadiazole derivatives, which can further degrade into simpler compounds .

Vergleich Mit ähnlichen Verbindungen

Methidathion wird oft mit anderen Organophosphat-Insektiziden wie Malathion und Parathion verglichen. Während alle drei Verbindungen die Acetylcholinesterase hemmen, ist this compound aufgrund seiner spezifischen chemischen Struktur, die einen 1,3,4-Thiadiazol -Ring enthält, einzigartig. Diese Struktur verleiht bestimmte physikalisch-chemische Eigenschaften, die seine Stabilität und Reaktivität beeinflussen .

Liste ähnlicher Verbindungen

- Malathion

- Parathion

- Diazinon

- Chlorpyrifos

Die einzigartige Struktur und Eigenschaften von this compound machen es zu einer wertvollen Verbindung für landwirtschaftliche und wissenschaftliche Forschungsanwendungen.

Eigenschaften

IUPAC Name |

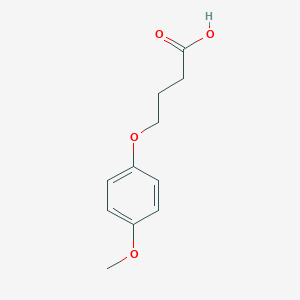

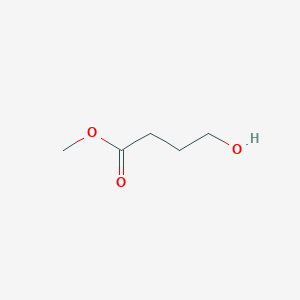

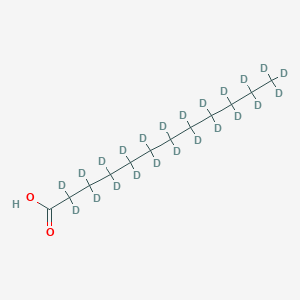

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBQXILRKZHVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O4PS3 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020819 | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/ | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |

CAS No. |

950-37-8 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methidathion [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methidathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P145U7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methidathion?

A1: this compound, an organophosphate insecticide and acaricide, functions by inhibiting acetylcholinesterase (AChE) [, , , , , , , , , , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of the nervous system.

Q2: What are the downstream effects of this compound's AChE inhibition?

A2: The excessive accumulation of ACh due to AChE inhibition can result in a range of symptoms in affected organisms, including tremors, paralysis, and even death. [, , ]. this compound's impact on the sympathetic ganglia can also lead to profound and long-lasting circulatory collapse [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H11N2O4PS3, and its molecular weight is 302.34 g/mol [].

Q4: How is this compound typically characterized spectroscopically?

A4: Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD), is commonly employed for the identification and quantification of this compound residues in various matrices such as citrus fruits, soil, and water [, , , , , , ].

Q5: How does this compound's stability in food products vary with storage temperature?

A5: Refrigerated storage can significantly extend the half-life of this compound in fruit juices compared to storage at higher temperatures []. For example, in orange juice, the half-life of this compound is 4.1 days at 40°C, but increases to 115 days at 15°C and 330 days at 0°C. This highlights the importance of storage conditions in ensuring food safety and compliance with maximum residue limits.

Q6: What strategies have been explored to enhance the stability and delivery of this compound?

A6: Pickering emulsions have been investigated as a potential formulation strategy for this compound []. These emulsions utilize solid particles, such as silica, clay, or montmorillonite, as stabilizers instead of traditional surfactants. This approach aims to reduce the use of toxic organic solvents typically employed in conventional formulations, promoting a greener and more environmentally friendly approach to pesticide development.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary mode of action revolves around its ability to inhibit acetylcholinesterase [, , , , , , , , , , ], and there is no research suggesting any catalytic activity.

Q8: Have computational methods been employed to understand this compound's behavior?

A8: Yes, ab initio calculations have been used to understand how this compound might interact within the interlayer spaces of clay minerals []. This type of modeling can provide insights into the adsorption and potential mobility of this compound in soil environments.

Q9: How do structural modifications to this compound affect its activity?

A9: While specific SAR studies focusing on this compound are limited in the provided literature, it's known that even slight alterations in the structure of organophosphates can significantly impact their toxicity and target selectivity []. Factors like the size and nature of substituents on the phosphorus atom can influence the compound's binding affinity for AChE and its overall insecticidal potency.

Q10: What is known about the degradation of this compound in the environment?

A10: this compound can be degraded through various processes, including hydrolysis and biodegradation. Studies have shown that environmental factors like water quality, specifically parameters like BOD (Biological Oxygen Demand), SS (Suspended Solids), and NH-N (Ammonia Nitrogen), can significantly influence the biodegradation rate of this compound []. This highlights the complex interplay between pesticide properties and environmental conditions in determining their persistence and potential impact.

Q11: Are there concerns regarding the environmental impact of this compound use?

A11: Yes, this compound has been identified as a potential environmental risk []. Its use has been shown to negatively affect soil-dwelling arthropods, including beneficial insects like springtails and predators like spiders and beetles [, ]. These impacts highlight the need for integrated pest management strategies that minimize the use of broad-spectrum insecticides like this compound to preserve beneficial insect populations and maintain ecosystem health.

Q12: How is this compound absorbed, distributed, metabolized, and excreted in mammals?

A12: Studies in rats indicate that this compound is absorbed through the skin and distributed to various organs, with higher concentrations found in the kidney compared to the liver []. While the exact metabolic pathways are not fully elucidated in the provided research, the urinary excretion of this compound is relatively low [], suggesting that other elimination routes or metabolic transformations might be involved.

Q13: Has resistance to this compound been observed in pest populations?

A14: Yes, resistance to this compound has been documented in several insect species, including red scale (Aonidiella aurantii) and the predaceous mite Amblyseius womersleyi [, ]. In A. womersleyi, resistance is primarily attributed to enhanced oxidative metabolism, specifically involving mixed-function oxidases (MFOs) []. Understanding the mechanisms behind insecticide resistance is critical for developing effective resistance management strategies and ensuring the long-term sustainability of pest control measures.

Q14: What are the toxicological effects of this compound on non-target organisms?

A15: this compound can negatively impact various non-target organisms, including beneficial insects and crustaceans. Studies have shown that this compound exposure can alter blood parameters and liver enzyme activity in mice [], indicating potential liver toxicity. Additionally, research on crayfish (Procambarus clarkii) revealed that this compound is highly toxic, emphasizing the importance of careful application and management to minimize ecological risks [].

Q15: What analytical methods are employed to determine this compound residues in various matrices?

A16: Various analytical techniques have been developed and validated for the detection and quantification of this compound residues in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or flame photometric detection (GC-FPD) is widely used for its sensitivity and selectivity [, ]. For enhanced sensitivity and selectivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed [], allowing for the identification and quantification of this compound at trace levels in complex matrices.

Q16: Are there viable alternatives to this compound for pest control in specific crops?

A18: Yes, several alternative insecticides can be considered depending on the target pest and crop. For instance, in apple orchards, horticultural mineral oils offer a less disruptive alternative to this compound for controlling armored scales []. These oils have a minimal impact on natural enemies, promoting biological control and reducing the reliance on synthetic insecticides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.